![molecular formula C14H17F3 B14228800 [4,4-Dimethyl-3-(trifluoromethyl)pent-1-en-3-yl]benzene CAS No. 821799-68-2](/img/structure/B14228800.png)
[4,4-Dimethyl-3-(trifluoromethyl)pent-1-en-3-yl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4,4-Dimethyl-3-(trifluoromethyl)pent-1-en-3-yl]benzene: is an organic compound characterized by its unique structure, which includes a trifluoromethyl group and a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4,4-Dimethyl-3-(trifluoromethyl)pent-1-en-3-yl]benzene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of benzene with a suitable alkyl halide in the presence of a Lewis acid catalyst. The reaction conditions often include:
Temperature: Moderate to high temperatures (50-150°C)
Catalyst: Lewis acids such as aluminum chloride (AlCl₃)
Solvent: Non-polar solvents like dichloromethane or toluene
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium
Reduction: LiAlH₄ in anhydrous ether
Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst like iron (Fe)
Major Products:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Formation of halogenated benzene derivatives
科学研究应用
Chemistry:
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Material Science: Incorporated into polymers to improve their thermal and chemical stability.
Biology:
Drug Development: Investigated for its potential as a pharmacophore in drug design due to its unique structural features.
Medicine:
Diagnostic Agents: Explored for use in imaging techniques due to its fluorine content, which is beneficial in positron emission tomography (PET) scans.
Industry:
Chemical Manufacturing: Utilized as an intermediate in the synthesis of various specialty chemicals.
作用机制
The mechanism of action of [4,4-Dimethyl-3-(trifluoromethyl)pent-1-en-3-yl]benzene involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
- [4,4-Dimethyl-3-(trifluoromethyl)pent-1-en-3-yl]benzene
- [4,4-Dimethyl-3-(trifluoromethyl)pent-1-en-3-yl]toluene
- [4,4-Dimethyl-3-(trifluoromethyl)pent-1-en-3-yl]xylene
Uniqueness:
- Structural Features: The presence of both a trifluoromethyl group and a benzene ring makes this compound unique compared to its analogs.
- Reactivity: The compound’s reactivity is influenced by the electron-withdrawing effect of the trifluoromethyl group, which can alter the compound’s behavior in chemical reactions.
属性
CAS 编号 |
821799-68-2 |
|---|---|
分子式 |
C14H17F3 |
分子量 |
242.28 g/mol |
IUPAC 名称 |
[4,4-dimethyl-3-(trifluoromethyl)pent-1-en-3-yl]benzene |
InChI |
InChI=1S/C14H17F3/c1-5-13(12(2,3)4,14(15,16)17)11-9-7-6-8-10-11/h5-10H,1H2,2-4H3 |
InChI 键 |
BTZWOUZRVGHTRZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(C=C)(C1=CC=CC=C1)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-Oxo-2-(10H-phenoxazin-10-YL)ethyl]-2,3-dihydro-1H-isoindole-4-carbonitrile](/img/structure/B14228721.png)
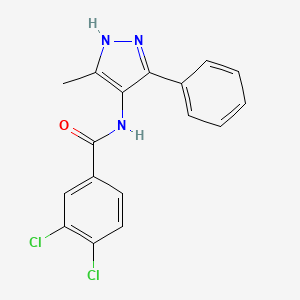
![Ethanone, 1-(3,6-dimethyl-4-oxidoisoxazolo[4,5-b]pyridin-5-yl)-](/img/structure/B14228734.png)
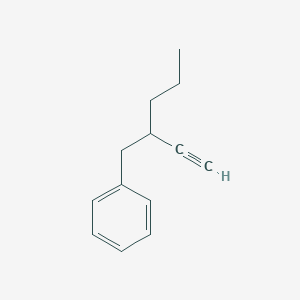
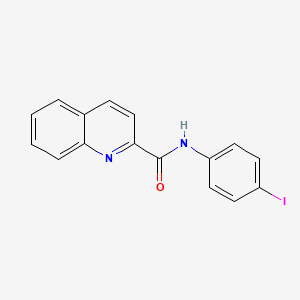

![1,1'-[But-2-ene-1,2-diylbis(oxy)]dibenzene](/img/structure/B14228778.png)
![Phenol, 4-[5-[[[3-(trifluoromethoxy)phenyl]methyl]amino]-3-pyridinyl]-](/img/structure/B14228779.png)
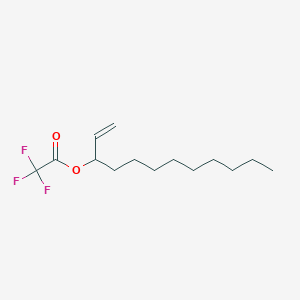
![2-[2-(Benzenesulfinyl)ethyl]-1,3-dioxolane](/img/structure/B14228790.png)
![1-Propanone, 3-(4-methoxyphenyl)-1-phenyl-3-[(phenylmethyl)amino]-](/img/structure/B14228792.png)

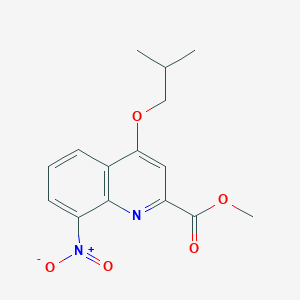
![3,5-Dichloro-4-[3-(2-fluoro-4-hydroxyphenyl)piperazin-2-yl]phenol](/img/structure/B14228812.png)
